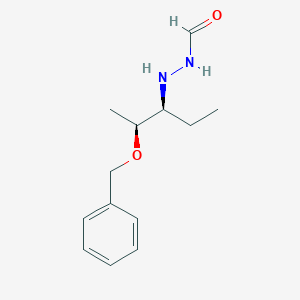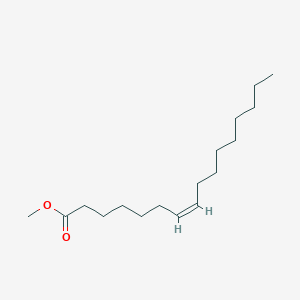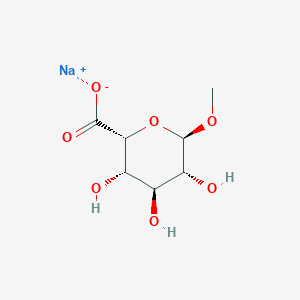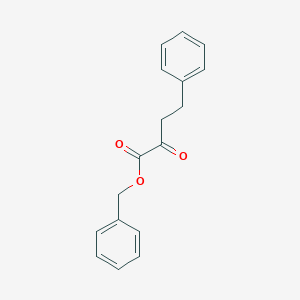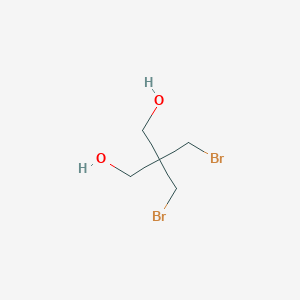
4-(三氟甲基)苯胺
概述
描述
4-(Trifluoromethyl)aniline, also known as 4-TFA, is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4 . It is a colorless liquid that possesses a strong aromatic odor . It has a role as a metabolite .
Synthesis Analysis
The treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether yields the title products . A mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)aniline is C7H6F3N . The InChI string is InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 . The SMILES string is C1=CC(=CC=C1C(F)(F)F)N .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)aniline is a liquid at room temperature . It has a refractive index of n20/D 1.483 (lit.) . Its boiling point is 83 °C/12 mmHg (lit.) , and its density is 1.283 g/mL at 25 °C (lit.) .科学研究应用
Synthesis of 4-(Trialkylmethyl)anilines
4-(Trifluoromethyl)aniline: is utilized in the synthesis of 4-(trialkylmethyl)anilines , which are important intermediates in organic synthesis . These compounds serve as precursors for various pharmaceuticals and are also used in the development of new materials with potential applications in electronics and nanotechnology.
Trifluoromethylarylation of Alkenes
This compound plays a crucial role in the trifluoromethylarylation of alkenes . This process involves the introduction of a trifluoromethyl group along with an aryl group to an alkene, significantly altering its chemical properties. This reaction is valuable for creating complex molecules with potential applications in medicinal chemistry and agrochemicals.
Ligand Synthesis for Catalysis and Biomedical Applications
4-(Trifluoromethyl)aniline: is a starting material for the synthesis of ligands like tris(pyrazolyl)methane derivatives . These ligands are used in catalysis, which can enhance reaction rates and selectivity for chemical processes. They also have applications in biomedical research, such as in the development of chemotherapeutic agents.
Building Block for Fluorinated Compounds
As a synthetic building block, 4-(Trifluoromethyl)aniline is essential for the construction of various fluorinated compounds . The presence of the trifluoromethyl group imparts unique physical and chemical properties, making these compounds valuable in the development of advanced pharmaceuticals and agrochemicals.
Material Science Applications
The unique properties of 4-(Trifluoromethyl)aniline make it suitable for applications in material science. Its derivatives can be used to create novel materials with specific properties such as increased resistance to degradation, improved thermal stability, and enhanced electronic characteristics.
C–F Activation Strategy
In organic synthesis, 4-(Trifluoromethyl)aniline is used in strategies involving carbon-fluorine (C–F) bond activation . This approach is significant for modifying the structure of fluorinated compounds, which can lead to the development of new molecules with potential applications in various fields, including pharmaceuticals and agrochemicals.
安全和危害
4-(Trifluoromethyl)aniline is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .
Relevant Papers The treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether yields the title products . A mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .
作用机制
Target of Action
It is believed to act as a catalyst in synthesizing other compounds . It is also thought to function as a nucleophile, participating in covalent bond formation .
Mode of Action
4-(Trifluoromethyl)aniline is believed to interact with its targets through covalent bond formation . As a nucleophile, it donates an electron pair to form a covalent bond, contributing to the synthesis of other compounds .
Biochemical Pathways
It is known to be used as a synthetic building block , suggesting that it may play a role in various biochemical synthesis pathways.
Pharmacokinetics
Given its use as a synthetic building block , it is likely that its bioavailability is influenced by factors such as its chemical structure, the presence of functional groups, and its physicochemical properties.
Result of Action
Its role as a synthetic building block suggests that it may contribute to the formation of other compounds and potentially influence various cellular processes .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)aniline can be influenced by various environmental factors. For instance, its stability may be affected by factors such as temperature and pH. Its efficacy and mode of action may also be influenced by the presence of other compounds in the environment .
属性
IUPAC Name |
4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIMMLDVSWADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060013 | |
| Record name | 4-(Trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)aniline | |
CAS RN |
455-14-1 | |
| Record name | 4-(Trifluoromethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Trifluoromethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)aniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQJ623MB8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-(Trifluoromethyl)aniline?
A1: The molecular formula of 4-(Trifluoromethyl)aniline is C₇H₆F₃N, and its molecular weight is 177.12 g/mol.
Q2: What are the key spectroscopic features of 4-(Trifluoromethyl)aniline?
A2: 4-(Trifluoromethyl)aniline displays characteristic spectroscopic signatures:
- NMR Spectroscopy: The presence of fluorine atoms allows for ¹⁹F NMR analysis, providing valuable information about the compound's structure and environment [].
- IR Spectroscopy: Characteristic peaks for N-H stretching, C-F stretching, and aromatic ring vibrations can be observed in the infrared spectrum [].
Q3: How is 4-(Trifluoromethyl)aniline utilized in agricultural applications?
A3: 4-(Trifluoromethyl)aniline serves as a key building block in the synthesis of dinitroaniline herbicides [, , , , , , , , , ]. These herbicides are known for their ability to control a broad spectrum of grasses and some broadleaf weeds.
Q4: How do dinitroaniline herbicides, synthesized from 4-(Trifluoromethyl)aniline, interact with their target?
A4: Dinitroaniline herbicides are thought to act by disrupting cell division in plants. Research suggests that these herbicides interfere with the formation of microtubules, which are essential for cell division []. This disruption ultimately leads to the death of susceptible plants.
Q5: Beyond herbicides, what other applications utilize 4-(Trifluoromethyl)aniline?
A5: The versatility of 4-(Trifluoromethyl)aniline extends beyond herbicides. It acts as a precursor in the synthesis of various compounds, including:* Pharmaceuticals: It is used in the synthesis of Fluvoxamine maleate, an antidepressant medication [].* Fungicides: Fluazinam, a fungicide, utilizes 4-(Trifluoromethyl)aniline as a building block in its structure [].* Metal-Organic Frameworks: It serves as a linker in the creation of metal-organic frameworks (MOFs), specifically in the synthesis of fluorinated MOFs that demonstrate potential for photocatalytic hydrogen evolution and high water adsorption [, ].
Q6: Can you elaborate on the role of 4-(Trifluoromethyl)aniline in the synthesis of isoxazoles and how these compounds are relevant?
A6: 4-(Trifluoromethyl)aniline plays a crucial role in the synthesis of isoxazoles through its reaction with oxime dianions [, ]. This reaction exploits the unique reactivity of the trifluoromethyl group when treated with strong bases. Isoxazoles themselves are important heterocyclic compounds with applications in medicinal chemistry and materials science.
Q7: How does the presence of the trifluoromethyl group influence the stability and properties of compounds derived from 4-(Trifluoromethyl)aniline?
A7: The trifluoromethyl group is known to impart unique properties to organic molecules:
- Increased Lipophilicity: The trifluoromethyl group tends to increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes [].
- Electron-Withdrawing Effect: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of neighboring functional groups [, ].
- Metabolic Stability: In some cases, the trifluoromethyl group can enhance the metabolic stability of a compound, potentially leading to a longer duration of action [].
Q8: How does the stability of dinitroaniline herbicides, synthesized from 4-(Trifluoromethyl)aniline, affect their persistence in the environment?
A8: The persistence of dinitroaniline herbicides in soil is a significant environmental concern. Research has shown that their degradation rates can be influenced by factors such as soil moisture and temperature [, , , ]. Understanding these factors is crucial for developing sustainable agricultural practices.
Q9: How is computational chemistry being used to study 4-(Trifluoromethyl)aniline and its derivatives?
A9: Computational methods like molecular docking are used to predict the interactions of 4-(Trifluoromethyl)aniline derivatives with biological targets []. These studies can help guide the development of new compounds with improved potency and selectivity.
Q10: What is known about the Structure-Activity Relationship (SAR) of dinitroaniline herbicides?
A10: SAR studies on dinitroaniline herbicides aim to correlate structural modifications with herbicidal activity [, , , , ]. These studies help optimize the design of these herbicides to maximize efficacy while minimizing potential environmental impact.
Q11: What is known about the toxicological profile of 4-(Trifluoromethyl)aniline and its derivatives?
A11: As with any chemical compound, understanding the toxicological profile of 4-(Trifluoromethyl)aniline and its derivatives is crucial. Research on this aspect is ongoing, but information on specific toxicological data was not found in the provided research papers.
Q12: What are some potential areas for future research on 4-(Trifluoromethyl)aniline and its derivatives?
A12: Future research could focus on:
- Developing environmentally benign synthetic routes: Exploring greener methods for the synthesis of 4-(Trifluoromethyl)aniline and its derivatives could help minimize environmental impact [].
- Optimizing herbicide design for reduced persistence: SAR studies could lead to the development of dinitroaniline herbicides with reduced persistence in the environment, minimizing their ecological footprint [, , , , ].
- Exploring new applications: The unique properties of 4-(Trifluoromethyl)aniline might make it suitable for applications in areas like materials science and catalysis [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


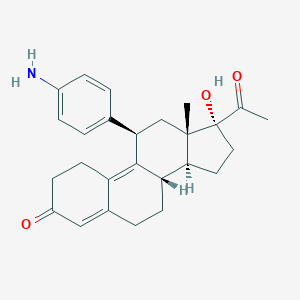

![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
